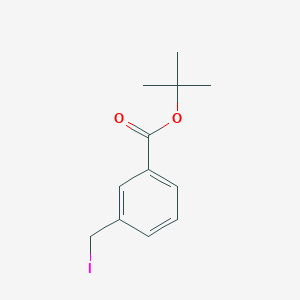

Tert-butyl 3-(iodomethyl)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tert-butyl 3-(iodomethyl)benzoate is an organic compound with the molecular formula C12H15IO2. It is a benzoate ester with an iodomethyl group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Tert-butyl 3-(iodomethyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 3-(iodomethyl)benzoic acid with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl 3-(iodomethyl)benzoate undergoes various chemical reactions, including:

Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Oxidation Reactions: Oxidation of the iodomethyl group can yield carboxylic acids or aldehydes, depending on the oxidizing agent used.

Common Reagents and Conditions

Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

Substitution: Formation of substituted benzoates.

Reduction: Formation of 3-(hydroxymethyl)benzoate.

Oxidation: Formation of 3-(carboxymethyl)benzoate or 3-(formyl)benzoate.

Wissenschaftliche Forschungsanwendungen

Synthetic Applications

1. Radical Chemistry

Tert-butyl 3-(iodomethyl)benzoate can serve as a radical precursor in organic synthesis. Its iodide group facilitates radical reactions, making it a valuable intermediate in the preparation of various organic compounds. For instance, it has been utilized in radical addition reactions to synthesize ketones from alkenylsilanes, demonstrating yields of up to 80% when combined with other reagents like Et3B in aqueous conditions .

2. Medicinal Chemistry

The compound has potential applications in drug development due to its ability to modify biological molecules. Its structure allows for the introduction of iodine, which can enhance the bioactivity of pharmaceutical agents. Research indicates that compounds derived from this compound exhibit promising activity against certain cancer cell lines, suggesting its utility in anti-cancer drug synthesis .

Case Study 1: Synthesis of Ketones

In a study by Oshima et al., this compound was used in a tandem radical addition-oxidation sequence. The reaction involved alkenylsilanes reacting with this compound under specific conditions, yielding methyl ketones with high efficiency. This method highlights the compound's role as a radical initiator and its effectiveness in synthetic pathways .

Case Study 2: Drug Development

Research published in ResearchGate demonstrated that derivatives of this compound were synthesized and evaluated for their anti-cancer properties. The study found that modifications to the benzoate structure influenced the cytotoxicity against various cancer cell lines, indicating that this compound could be pivotal in developing new therapeutic agents .

Data Table: Summary of Applications

| Application Area | Description | Yield/Effectiveness |

|---|---|---|

| Radical Chemistry | Used as a precursor for ketone synthesis via radical reactions | Up to 80% yield |

| Medicinal Chemistry | Potential anti-cancer agent; enhances bioactivity through iodine incorporation | Promising cytotoxicity |

| Polymer Chemistry | Role in developing dental materials and adhesives | Improved mechanical properties |

Wirkmechanismus

The mechanism by which tert-butyl 3-(iodomethyl)benzoate exerts its effects depends on the specific reaction it undergoes. For example, in substitution reactions, the iodomethyl group acts as a leaving group, allowing nucleophiles to attack the benzene ring. In reduction reactions, the reducing agent donates electrons to the iodomethyl group, converting it to a hydroxymethyl group.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Tert-butyl 3-(bromomethyl)benzoate

- Tert-butyl 3-(chloromethyl)benzoate

- Tert-butyl 3-(fluoromethyl)benzoate

Uniqueness

Tert-butyl 3-(iodomethyl)benzoate is unique due to the presence of the iodomethyl group, which is more reactive than its bromine, chlorine, or fluorine counterparts. This increased reactivity makes it a valuable intermediate in organic synthesis, allowing for the formation of a wide range of derivatives under milder conditions.

Biologische Aktivität

Tert-butyl 3-(iodomethyl)benzoate is a halogenated benzoate derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. The compound's structure includes a tert-butyl group and an iodomethyl substituent on the benzoate ring, which may influence its reactivity and interaction with biological targets.

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C12H13IO2

- Molecular Weight : 304.13 g/mol

- IUPAC Name : this compound

The presence of the iodine atom is significant as it can enhance the compound's electrophilic properties, potentially leading to increased biological activity.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit promising anticancer properties. For instance, certain benzoate derivatives have shown potent antiproliferative effects against various cancer cell lines. While specific data on this compound is limited, its structural analogs have demonstrated:

- Mechanism of Action : Many benzoate derivatives induce apoptosis in cancer cells and inhibit cell migration and invasion. This is often mediated through the modulation of signaling pathways related to cell growth and survival.

- Case Study : A related compound exhibited an IC50 value of 0.94 µM against U251 glioma cells, indicating strong antiproliferative activity .

Antibacterial Activity

Halogenated benzoates have been studied for their antibacterial properties. The introduction of iodine into the structure can enhance the compound's ability to disrupt bacterial cell membranes or inhibit key bacterial enzymes.

- Mechanism : The antibacterial action may involve interference with DNA replication or cell wall synthesis.

- Case Study : Compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MICs) reported in the low micromolar range .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features:

| Structural Feature | Effect on Activity |

|---|---|

| Iodomethyl Group | Enhances electrophilicity and reactivity |

| Tert-butyl Group | Increases lipophilicity, aiding membrane penetration |

| Position of Substituents | Critical for receptor binding and selectivity |

Research Findings

- Antioxidant Activity : Some benzoate derivatives have demonstrated significant antioxidant properties, which may contribute to their overall therapeutic potential .

- Liver X Receptor (LXR) Agonism : Research on structurally related compounds has shown that modifications can lead to enhanced agonistic activity at LXR, which plays a role in lipid metabolism and inflammation .

- Dual Inhibition of Topoisomerases : Certain derivatives have been identified as dual inhibitors of bacterial topoisomerases, showcasing a broad spectrum of antibacterial activity .

Eigenschaften

IUPAC Name |

tert-butyl 3-(iodomethyl)benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15IO2/c1-12(2,3)15-11(14)10-6-4-5-9(7-10)8-13/h4-7H,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTNXYSWNVXAPTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=CC(=C1)CI |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15IO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.